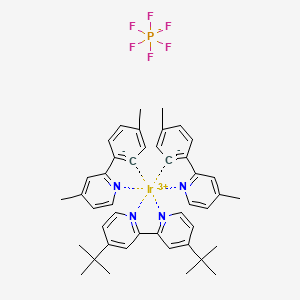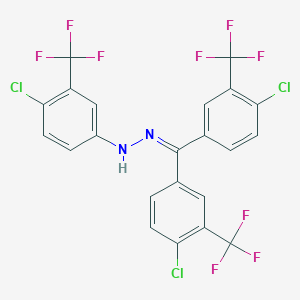![molecular formula C12H18FNO6 B6301902 2-[3-(4-Formylmorpholinyl)]-2-fluoro-diethyl malonate CAS No. 2301856-21-1](/img/structure/B6301902.png)
2-[3-(4-Formylmorpholinyl)]-2-fluoro-diethyl malonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[3-(4-Formylmorpholinyl)]-2-fluoro-diethyl malonate is a chemical compound that has garnered significant attention in scientific research due to its potential biological activity and applications in various fields. This compound is known for its unique structure, which includes a formylmorpholine moiety and a fluoro-diethyl malonate group, making it a versatile molecule for various chemical reactions and applications.
Métodos De Preparación
The synthesis of 2-[3-(4-Formylmorpholinyl)]-2-fluoro-diethyl malonate typically involves multiple steps, starting with the preparation of the formylmorpholine intermediate. This intermediate is then reacted with diethyl malonate under specific conditions to introduce the fluoro group. The reaction conditions often include the use of catalysts and solvents to facilitate the reaction and achieve high yields. Industrial production methods may involve optimization of these synthetic routes to ensure scalability and cost-effectiveness.
Análisis De Reacciones Químicas
2-[3-(4-Formylmorpholinyl)]-2-fluoro-diethyl malonate undergoes various types of chemical reactions, including:
Oxidation: The formyl group can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: The formyl group can be reduced to form alcohols or other reduced derivatives.
Substitution: The fluoro group can be substituted with other functional groups under appropriate conditions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
2-[3-(4-Formylmorpholinyl)]-2-fluoro-diethyl malonate has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 2-[3-(4-Formylmorpholinyl)]-2-fluoro-diethyl malonate involves its interaction with specific molecular targets and pathways. The formylmorpholine moiety may interact with enzymes or receptors, while the fluoro-diethyl malonate group can participate in various chemical reactions within biological systems. These interactions can lead to changes in cellular processes and biological activity.
Comparación Con Compuestos Similares
2-[3-(4-Formylmorpholinyl)]-2-fluoro-diethyl malonate can be compared with other similar compounds, such as:
2-[3-(4-Formylmorpholinyl)]-2-chloro-diethyl malonate: Similar structure but with a chloro group instead of a fluoro group.
2-[3-(4-Formylmorpholinyl)]-2-bromo-diethyl malonate: Similar structure but with a bromo group instead of a fluoro group.
2-[3-(4-Formylmorpholinyl)]-2-iodo-diethyl malonate: Similar structure but with an iodo group instead of a fluoro group. The uniqueness of this compound lies in its fluoro group, which can impart different chemical and biological properties compared to its chloro, bromo, and iodo analogs.
Propiedades
IUPAC Name |
diethyl 2-fluoro-2-(4-formylmorpholin-3-yl)propanedioate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18FNO6/c1-3-19-10(16)12(13,11(17)20-4-2)9-7-18-6-5-14(9)8-15/h8-9H,3-7H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YJRQBHNWWVBZFG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C1COCCN1C=O)(C(=O)OCC)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18FNO6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[2-[2,6-bis(dimethylamino)phenyl]-3,6-dimethoxyphenyl]-bis[3,5-bis(trifluoromethyl)phenyl]phosphanium;methanesulfonic acid;methyl-(2-phenylphenyl)azanide;palladium(2+)](/img/structure/B6301835.png)
![Tris[(1S,2S)-1,2-diphenyl-1,2-ethanediamine]cobalt(III) chloride tetrakis[3,5-bis(trifluoromethyl)phenyl]borate dihydrate SKJ-1](/img/structure/B6301846.png)
![delta-Tris[(1S,2S)-1,2-diphenyl-1,2-ethanediamine]cobalt(III) chloride tetrakis(2,3,4,5,6-pentafluorophenyl)borate trihydrate SKJ-3](/img/structure/B6301850.png)


![tert-Butyl 2-[3-chloro-4-(trifluoromethyl)phenyl]phenyl carbamate](/img/structure/B6301862.png)







